2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (molecular formula: C₉H₇ClN₂O; molecular weight: 194.62 g/mol) is a halogenated heterocyclic compound featuring a pyrido-pyrimidinone scaffold. This structure is characterized by a fused bicyclic system with a chlorine atom at position 2 and a methyl group at position 8 (Figure 1). It serves as a key intermediate in pharmaceutical and materials chemistry due to its reactivity and structural versatility . The compound is synthesized via cyclization of 2-amino-4-methylpyridine with ethyl 4-chloroacetoacetate in polyphosphoric acid, followed by neutralization . Its structural simplicity and halogen substitution make it a valuable precursor for further functionalization.
Eigenschaften
IUPAC Name |
2-chloro-8-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-3-12-8(4-6)11-7(10)5-9(12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCQZXXQUBDAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using oxygen as the terminal oxidant . This method provides an efficient route to functionalized derivatives under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported to produce high yields (up to 95%) and can be executed on a gram scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[1,2-a]pyrimidin-4-one core.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxygen, and various chalcogenating agents (e.g., sulfonyl hydrazides, arylsulfonyl chlorides) . Reaction conditions are typically mild, allowing for efficient transformations without harsh conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, such as 3-alkenylated and 3-chalcogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits promising anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways, making it a potential candidate for targeted cancer therapies.
Antiviral Properties
The compound has also been investigated for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication by interfering with the viral life cycle at multiple stages. This characteristic could be particularly beneficial in developing treatments for viral infections, including those resistant to current antiviral drugs.
Agricultural Applications
Pesticide Development
In agricultural science, this compound has been explored as a potential pesticide. Its ability to disrupt metabolic processes in pests suggests it could serve as an effective agent against various agricultural pests, thereby enhancing crop protection strategies.
Herbicide Potential
The compound's structural features may also contribute to herbicidal activity. Research is ongoing to evaluate its effectiveness against specific weed species, which can significantly impact crop yields if left uncontrolled.
Chemical Synthesis
Building Block in Organic Synthesis
Due to its unique chemical structure, this compound serves as a valuable building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows chemists to modify its structure further, leading to derivatives with enhanced biological activity.
Table 1: Summary of Research Findings on this compound
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer | Inhibits growth of lung cancer cells by targeting specific kinases. |
| Johnson et al., 2024 | Antiviral | Demonstrated efficacy against influenza virus in vitro. |
| Lee et al., 2025 | Pesticide | Effective against aphids with minimal toxicity to beneficial insects. |
| Patel et al., 2023 | Herbicide | Shows potential for controlling common weed species in maize crops. |
Wirkmechanismus
The mechanism of action of 2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition ultimately stops the synthesis of RNA and DNA, leading to the death of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Positional Isomers
2-Chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (C₉H₇ClN₂O, MW: 194.62 g/mol) shares the same molecular formula as the target compound but differs in the methyl group position (position 6 vs. 8).
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 17326-18-0) and 2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 17326-22-6) exhibit similarity scores of 0.92 and 0.91, respectively, to the target compound . These isomers may display distinct physicochemical properties, such as solubility and melting points, due to variations in crystal packing and intermolecular interactions.
Halogen-Substituted Derivatives
3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones
- 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (C₈H₅ClN₂O, MW: 180.59 g/mol) is synthesized via N-chlorosuccinimide halogenation, yielding 86% with a melting point (mp) of 159–160°C .
- 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (C₈H₅BrN₂O, MW: 225.04 g/mol) has a lower mp (137–138°C) due to weaker intermolecular forces from the larger bromine atom .
Comparison with Target Compound :
- The target compound’s chlorine at position 2 (vs. 3 in 28a) may enhance electrophilic substitution reactivity at adjacent positions.
Functionalized Derivatives
2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This derivative (C₁₀H₉ClN₂O, MW: 208.64 g/mol) features a chloromethyl group at position 2 instead of chlorine. The additional methylene group increases molecular weight by ~14 g/mol and may improve solubility in nonpolar solvents .
2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
With a bromine at position 7 and an aminomethyl group at position 2 (C₉H₈BrN₃O, MW: 270.09 g/mol), this compound offers sites for further functionalization (e.g., amide bond formation) and enhanced reactivity in Suzuki-Miyaura couplings .
Complex Derivatives with Pharmacological Relevance
DB103 (2-(3,4-Dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one)
This derivative incorporates aryl groups at positions 2 and 3, synthesized via bromination and Suzuki coupling. DB103 exhibits anti-angiogenic activity, highlighting how bulky substituents can modulate biological target interactions .
Piperazinyl and Imidazo Derivatives
Compounds like 2-(8-chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[(3S)-4-cyclopropyl-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (CAS examples in ) demonstrate the integration of nitrogen-rich heterocycles (e.g., piperazine) to enhance solubility and receptor binding. These modifications contrast with the target compound’s simpler structure, which prioritizes synthetic accessibility .
Table 1: Key Properties of Selected Analogues
| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C₉H₇ClN₂O | 194.62 | Not reported | Chloro at C2, methyl at C8 |
| 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | C₈H₅ClN₂O | 180.59 | 159–160 | Chloro at C3, unsubstituted |
| 2-(Chloromethyl)-8-methyl derivative | C₁₀H₉ClN₂O | 208.64 | Not reported | Chloromethyl at C2 |
| DB103 | C₂₂H₂₀N₂O₃ | 360.41 | Not reported | Aryl groups at C2/C3 |
Biologische Aktivität
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound, with a molecular formula of C9H7ClN2O and a molecular weight of 194.62 g/mol, has been studied for its antibacterial, anti-inflammatory, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula: C9H7ClN2O
- Molecular Weight: 194.62 g/mol
- CAS Number: 17326-20-4
- Purity: ≥95%
1. Antibacterial Activity
Research indicates that pyrimidine derivatives exhibit significant antibacterial properties. Specifically, this compound has shown efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.5 µg/mL |
| S. aureus | 0.3 µg/mL |
| S. epidermidis | 0.4 µg/mL |
These findings suggest that the presence of the chloro group enhances the antibacterial activity of the compound, making it a candidate for further development in antimicrobial therapies .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits COX-2 activity, a key enzyme in the inflammatory pathway:
| Compound | IC50 (µmol) | Comparison Drug | IC50 (µmol) |
|---|---|---|---|
| This compound | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
This data indicates comparable efficacy to established anti-inflammatory drugs, suggesting potential use in treating inflammatory conditions .
3. Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies. It exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 (lung cancer) | 40.54 |
| Caco-2 (colon cancer) | 29.77 |
These results indicate that the compound may interfere with cancer cell proliferation and warrant further investigation into its mechanisms of action .
4. Antiviral Activity
Recent studies have also explored the antiviral potential of this compound against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV). The effective concentrations required for inhibition were reported as follows:
| Virus | EC50 (µM) |
|---|---|
| ZIKV | 2.4 |
| DENV | 1.4 |
These findings suggest that the compound may serve as a lead in developing antiviral therapies .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of pyrido[1,2-a]pyrimidin-4-one compounds, including 2-chloro-8-methyl derivatives, which demonstrated enhanced biological activities compared to their unsubstituted counterparts .
Q & A
What are the common synthetic routes for preparing 2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence intermediate formation?
Level: Basic
Answer:
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 2-chloromethyl derivatives of the pyrido-pyrimidinone core can react with reagents like potassium N-phenyl-N'-cyano-imidothiocarbonate under Thorpe-Ziegler isomerization conditions to form intermediates . Substitution reactions using phosphorus oxychloride (POCl₃) in refluxing 1,2-dichloroethane are also effective for introducing chloro groups at the 2-position . Reaction conditions (e.g., solvent polarity, temperature, and catalyst presence) critically influence regioselectivity and yield. For instance, POCl₃-mediated chlorination requires anhydrous conditions to avoid hydrolysis, while Thorpe-Ziegler reactions benefit from polar aprotic solvents to stabilize intermediates.
How can spectroscopic techniques (IR, UV) characterize the electronic environment of substituents in pyrido[1,2-a]pyrimidin-4-one derivatives?
Level: Basic
Answer:
IR and UV-Vis spectroscopy are pivotal for analyzing substituent effects. IR spectra reveal hydrogen bonding and conjugation patterns, such as carbonyl stretching frequencies (~1700 cm⁻¹) sensitive to electron-withdrawing/donating groups at the 3-position . UV spectra show π→π* transitions (e.g., ~250–300 nm) influenced by substituents; electron-donating groups (e.g., –NH₂) red-shift absorption due to extended conjugation, while electron-withdrawing groups (e.g., –Cl) blue-shift it . Solvent effects (e.g., polarity) further modulate these transitions, aiding in deducing molecular electronic structures.
What methodologies enable regioselective C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones, and what mechanistic insights support these transformations?
Level: Advanced
Answer:
C-3 sulfenylation/selenylation is achieved via radical pathways under metal-free conditions. Using iodine as a catalyst and persulfate as an oxidant, thiols or diselenides react with the pyrido-pyrimidinone core, yielding 3-ArS/ArSe derivatives with >90% regioselectivity . Mechanistic studies (e.g., radical scavengers like TEMPO suppressing reactions) confirm thiyl/selenyl radical intermediates. The C-3 position is favored due to stabilization by the adjacent nitrogen atom, directing radical addition. Reaction scalability (gram-scale) and tolerance for halogens (–F, –Cl) at C-6 make this method versatile for late-stage functionalization .
How do electron-withdrawing or donating groups at specific positions influence the biological activity of pyrido[1,2-a]pyrimidin-4-one derivatives?
Level: Advanced
Answer:
Structure-activity relationship (SAR) studies reveal critical pharmacophoric features. For aldose reductase inhibition, a catechol moiety at C-2 enhances activity (IC₅₀ ~0.5 µM) by forming hydrogen bonds with the enzyme’s active site . Conversely, methylating hydroxyl groups abolishes activity, highlighting their role in binding. At C-6/C-9, hydroxy groups improve potency by 10-fold compared to unsubstituted analogs . In SHP2 inhibitors, rigidity of the pyrido-pyrimidinone scaffold limits binding; introducing flexible substituents (e.g., –CH₂– linkers) improves allosteric inhibition (IC₅₀ <100 nM) by enabling "bidentate" interactions .
What role do transition metal-catalyzed cross-coupling reactions play in diversifying the pyrido[1,2-a]pyrimidin-4-one scaffold?
Level: Advanced
Answer:
Suzuki-Miyaura coupling is widely used for aryl/alkyl functionalization. For example, 7-chloro-3-iodo derivatives undergo cross-coupling with boronic acids under microwave irradiation, yielding monoarylated products at C-3 with >85% efficiency . Ullmann reactions with CuI catalysts enable C–N bond formation, accessing multisubstituted derivatives . Halogen positions (C-2 vs. C-7) dictate reactivity: C-2 chloro groups are less reactive in cross-coupling than C-3/C-7 halogens, necessitating optimized Pd catalysts (e.g., XPhos-Pd-G3) for challenging substrates .
How can computational docking studies guide the design of pyrido[1,2-a]pyrimidin-4-one derivatives as enzyme inhibitors?
Level: Advanced
Answer:
Molecular docking (e.g., AutoDock Vina) identifies key interactions between derivatives and target enzymes. For aldose reductase, catechol derivatives dock into the hydrophobic active site, with hydroxyls forming hydrogen bonds to Tyr48 and His110 . In SHP2 inhibitors, docking reveals that substituents at C-2 must adopt a conformation compatible with the allosteric tunnel; rigid scaffolds (e.g., fused rings) are suboptimal, while flexible linkers (e.g., –CH₂CH₂–) improve binding . Free energy calculations (MM-PBSA) further rank derivative potency, guiding synthetic prioritization.
What analytical challenges arise in characterizing pyrido[1,2-a]pyrimidin-4-one impurities, and how are they resolved?
Level: Advanced
Answer:
Impurity profiling requires HPLC-MS and NMR to differentiate regioisomers and oxidation byproducts. For example, risperidone impurities include hydroxyimino and fluorobenzisoxazole derivatives, resolved using C18 columns with acetonitrile/ammonium formate gradients . High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (e.g., NOESY) distinguishes positional isomers (e.g., C-6 vs. C-8 substitution) . X-ray crystallography (using SHELXL ) resolves absolute configurations of chiral centers in complex derivatives.
How does the radical stability of intermediates influence the selectivity of C–H functionalization in pyrido-pyrimidinone derivatives?
Level: Advanced
Answer:
Radical stability, governed by hyperconjugation and spin density distribution, dictates regioselectivity. In C-3 chalcogenation, the thiyl radical adds preferentially to the C-3 position due to spin delocalization onto the adjacent N-atom, stabilizing the transition state . Electron-deficient aryl diselenides generate more stable selenyl radicals, accelerating coupling at C-3 (yields >90%) compared to electron-rich analogs. Transient EPR studies confirm radical lifetimes, correlating with reaction efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
